4-methoxy-N-(2-phenylethyl)benzamide 4-methoxy-N-(2-phenylethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 6346-07-2
VCID: VC3831211
InChI: InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

4-methoxy-N-(2-phenylethyl)benzamide

CAS No.: 6346-07-2

Cat. No.: VC3831211

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-phenylethyl)benzamide - 6346-07-2

Specification

CAS No. 6346-07-2
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name 4-methoxy-N-(2-phenylethyl)benzamide
Standard InChI InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
Standard InChI Key WUIBKBDHYVOURV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Introduction

4-Methoxy-N-(2-phenylethyl)benzamide (CAS 6346-07-2) is a synthetic benzamide derivative with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . This compound features a methoxy-substituted benzamide core linked to a phenethyl group, making it structurally versatile for chemical modifications. Below is a comprehensive analysis of its properties, synthesis, and research relevance.

Key Identifiers:

PropertyValueSource
CAS Registry Number6346-07-2
Molecular FormulaC₁₆H₁₇NO₂
Exact Mass255.1259 Da
XLogP33.1
Rotatable Bond Count5

Synthesis and Physicochemical Properties

Synthesis Routes

The compound is typically synthesized via:

  • Amide Coupling: Reacting 4-methoxybenzoic acid with 2-phenylethylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

  • Industrial Methods: Scalable approaches using automated reactors to optimize yield and purity.

Physicochemical Data

PropertyValueSource
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coeff.)2.67–3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Comparative Analysis with Analogues

CompoundStructural VariationKey Activity
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamideChloro substitutionNLRP3 inhibition
N-(4-Sulfamoylbenzyl)salicylamideSulfonamide groupAntiproliferative

Future Directions

  • Pharmacokinetic Studies: Oral bioavailability and metabolic pathways remain unexplored.

  • Targeted Modifications: Introducing halogen or sulfonyl groups could enhance bioactivity .

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